3-(Piperidin-1-ylsulfonyl)benzoyl chloride 3-(Piperidin-1-ylsulfonyl)benzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16267331
InChI: InChI=1S/C12H14ClNO3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
SMILES:
Molecular Formula: C12H14ClNO3S
Molecular Weight: 287.76 g/mol

3-(Piperidin-1-ylsulfonyl)benzoyl chloride

CAS No.:

Cat. No.: VC16267331

Molecular Formula: C12H14ClNO3S

Molecular Weight: 287.76 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidin-1-ylsulfonyl)benzoyl chloride -

Specification

Molecular Formula C12H14ClNO3S
Molecular Weight 287.76 g/mol
IUPAC Name 3-piperidin-1-ylsulfonylbenzoyl chloride
Standard InChI InChI=1S/C12H14ClNO3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
Standard InChI Key FLMOAOWNOBGTSM-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

3-(Piperidin-1-ylsulfonyl)benzoyl chloride (IUPAC name: 3-(piperidin-1-sulfonyl)benzoyl chloride) is characterized by a benzoyl chloride core functionalized with a piperidine-sulfonyl group at the meta position. Its molecular formula is C₁₂H₁₄ClNO₃S, with a molecular weight of 287.76 g/mol. Key spectral data include:

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1,770 cm⁻¹ (C=O stretch of acyl chloride) and ~1,350–1,150 cm⁻¹ (asymmetric and symmetric S=O stretches).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 7.5–8.1 ppm), piperidine methylenes (δ 1.4–3.3 ppm).

    • ¹³C NMR: Carbonyl carbon (δ ~168 ppm), sulfonyl-linked carbons (δ ~45–55 ppm).

Table 1: Comparative Properties of Benzoyl Chloride Isomers

Property3-(Piperidin-1-ylsulfonyl)benzoyl Chloride4-(Piperidin-1-ylsulfonyl)benzoyl Chloride
Molecular FormulaC₁₂H₁₄ClNO₃SC₁₂H₁₄ClNO₃S
Molecular Weight (g/mol)287.76287.76
CAS NumberNot assigned29171-75-3
ReactivityHigh (acyl chloride + sulfonyl electron withdrawal)Similar

The meta-substitution pattern distinguishes it from the para isomer, potentially altering electronic effects and steric interactions in synthetic applications.

Synthetic Strategies and Optimization

The synthesis of 3-(piperidin-1-ylsulfonyl)benzoyl chloride follows multi-step protocols analogous to those used for its para isomer :

Step 1: Sulfonation of Benzoyl Chloride

  • Sulfonation: Treatment of 3-nitrobenzoyl chloride with chlorosulfonic acid introduces a sulfonyl chloride group at the 3-position.

  • Amination: Reaction with piperidine replaces the sulfonyl chloride’s chlorine, forming 3-(piperidin-1-ylsulfonyl)nitrobenzene.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding 3-(piperidin-1-ylsulfonyl)benzamine.

Step 2: Acylation to Benzoyl Chloride

  • Oxidation: The amine is oxidized to a carboxylic acid using KMnO₄ or CrO₃.

  • Chlorination: Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1ClSO₃H, 0–5°C, 2 h75–85
2Piperidine, DCM, RT, 12 h90
3H₂/Pd-C, EtOH, 50°C80
4KMnO₄, H₂O, 100°C70
5SOCl₂, reflux, 4 h95

Challenges include controlling regioselectivity during sulfonation and minimizing hydrolysis of the acyl chloride .

Applications in Medicinal Chemistry

The benzoylpiperidine scaffold is a privileged structure in drug design due to its metabolic stability and bioisosteric equivalence to piperazine . The sulfonyl group enhances binding to enzymatic pockets through polar interactions, as demonstrated in monoacylglycerol lipase (MAGL) inhibitors .

Hypothesized Targets:

  • MAGL Inhibition: Analogous to compound 18 (IC₅₀ = 11.7 µM) , the 3-sulfonyl isomer may exhibit competitive inhibition by occupying the enzyme’s hydrophobic channel.

  • Anticancer Activity: Structural similarity to benzoylpiperidine-based antiproliferative agents (e.g., IC₅₀ = 9.28 µM in PDAC models) suggests potential utility in oncology.

  • Neuroprotection: Piperidine sulfonamides modulate neurotransmitter receptors, implying possible applications in Alzheimer’s disease .

Pharmacological and Toxicological Considerations

No direct toxicity data exist for 3-(piperidin-1-ylsulfonyl)benzoyl chloride, but its reactivity necessitates stringent handling:

  • Hazards: Corrosive (acyl chloride), lachrymator, moisture-sensitive.

  • Safety Protocols: Use under inert atmosphere (N₂/Ar), personal protective equipment (PPE), and neutralization of waste with aqueous NaHCO₃.

In vitro studies on analogs show moderate cytotoxicity (IC₅₀ > 10 µM) , but in vivo profiles remain uncharacterized.

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.

  • Biological Screening: Prioritizing assays against MAGL, cancer cell lines, and neurological targets.

  • Structure-Activity Relationship (SAR): Comparing meta- vs. para-substituted analogs to elucidate positional effects.

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